molecular formula C16H32N2Sn B115652 1-Methyl-5-(tributylstannyl)-1H-imidazole CAS No. 147716-03-8

1-Methyl-5-(tributylstannyl)-1H-imidazole

Cat. No.: B115652
CAS No.: 147716-03-8
M. Wt: 371.1 g/mol
InChI Key: OGYWKJKAIAEDQX-UHFFFAOYSA-N
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Description

1-Methyl-5-(tributylstannyl)-1H-imidazole is a chemical compound with the molecular formula C16H32N2Sn. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The compound is characterized by the presence of a tributylstannyl group attached to the imidazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(tributylstannyl)-1H-imidazole typically involves the stannylation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(tributylstannyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens, organolithium compounds, and Grignard reagents.

    Oxidation Reactions: The compound can be oxidized to form stannic derivatives. Oxidizing agents such as hydrogen peroxide or peracids are typically used.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like bromine, iodine, or organolithium compounds in solvents like THF or diethyl ether.

    Oxidation: Hydrogen peroxide or peracids in solvents like acetic acid or dichloromethane.

    Coupling Reactions: Palladium catalysts, organic halides, and solvents like toluene or DMF.

Major Products

    Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

    Oxidation Reactions: Products include stannic derivatives and oxidized imidazole compounds.

    Coupling Reactions: Products include biaryl compounds and other coupled products.

Scientific Research Applications

1-Methyl-5-(tributylstannyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents, especially those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(tributylstannyl)-1H-imidazole is primarily based on its ability to participate in various chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the introduction of other functional groups. In coupling reactions, the stannyl group interacts with palladium catalysts to form carbon-carbon bonds. The imidazole ring can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(tributylstannyl)imidazole
  • 5-Bromo-1-methyl-1H-imidazole
  • 4-Bromo-1-methyl-1H-imidazole
  • 1-Methylpyrazole
  • 2-(Tributylstannyl)pyrimidine

Uniqueness

1-Methyl-5-(tributylstannyl)-1H-imidazole is unique due to the specific positioning of the tributylstannyl group on the imidazole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of carbon-carbon bonds through coupling reactions .

Properties

IUPAC Name

tributyl-(3-methylimidazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYWKJKAIAEDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448235
Record name 1-Methyl-5-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147716-03-8
Record name 1-Methyl-5-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-5-(tri-n-butylstannyl)imidazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a dehydrated tetrahydrofuran solution (10 mL) of 1-methylimidazole (1.6 mL, 18.8 mmol), there was added dropwise a mixture of n-BuLi (18 mL, 45 mmol) and TMEDA (6.7 mL, 44.6 mmol) at −20° C. under nitrogen atmosphere. After stirring for 30 minutes, the mixture was raised to room temperature and stirred for another hour. After again cooling to −20° C., a solution of n-Bu3SnCl (12.5 mL, 46.4 mmol) in tetrahydrofuran (10 mL) was added dropwise thereto, the mixture was raised to room temperature and stirred for 17 hours. The reaction was terminated with water (15 mL), and then extraction was performed twice with ethyl acetate (20 mL). The mixture was then purified by silica gel chromatography (ethyl acetate:methanol=96:4) to yield the title compound (2.2 g, 32%).
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
n-Bu3SnCl
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
32%

Synthesis routes and methods II

Procedure details

Butyllithium (3.75 mL, 9.40 mmol) and TMEDA (2.24 mL, 14.85 mmol) were stirred at −20° C. in hexanes (7 mL) in an ethanol/dry ice/water bath for 30 minutes. 1-Methylimidazole (0.5 mL, 6.27 mmol) was added and the mixture stirred at room temperature for 1 h. After cooling to −20° C., Bu3SnCl (1.70 mL, 15.67 mmol) was added dropwise. The reaction stirred for 15 minutes at −20° C. then at room temperature overnight before being quenched with 1:1 EtOAc/water (20 mL). The layers were separated and the aqueous layer extracted with EtOAc (3×). The combined organics were washed with water, dried over Na2SO4, concentrated, and chromatographed (4:96 MeOH/EtOAc) to give 1-methyl-5-tributylstannanyl-1H-imidazole (0.486 g).
Quantity
3.75 mL
Type
reactant
Reaction Step One
Name
Quantity
2.24 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Bu3SnCl
Quantity
1.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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